molecular formula C9H6ClNO2 B13661387 5-Chloro-4-hydroxyquinolin-2(1H)-one

5-Chloro-4-hydroxyquinolin-2(1H)-one

Cat. No.: B13661387
M. Wt: 195.60 g/mol
InChI Key: GBHMCXPZLBHGNB-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxyquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxyquinolin-2(1H)-one typically involves the chlorination of 4-hydroxyquinolin-2(1H)-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. Common reagents used in this process include thionyl chloride or phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.

    Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Quinolinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-4-hydroxyquinolin-2(1H)-one is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with viral replication.

Comparison with Similar Compounds

    4-Hydroxyquinolin-2(1H)-one: Lacks the chloro group at the 5-position.

    5-Chloro-2-methylquinolin-4(1H)-one: Contains a methyl group at the 2-position instead of a hydroxy group.

    5-Chloro-8-hydroxyquinoline: Has an additional hydroxy group at the 8-position.

Comparison: 5-Chloro-4-hydroxyquinolin-2(1H)-one is unique due to the presence of both a chloro and a hydroxy group, which imparts distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the hydroxy group contributes to its potential biological activities.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-chloro-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6ClNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13)

InChI Key

GBHMCXPZLBHGNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=O)N2)O

Origin of Product

United States

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